molecular formula C17H11Br3N2O B12790640 Rivularin D1 CAS No. 81387-84-0

Rivularin D1

Cat. No.: B12790640
CAS No.: 81387-84-0
M. Wt: 499.0 g/mol
InChI Key: HEYVTLDTOFVUNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin D1 involves several steps. One of the key starting materials is 2-methoxy-1-naphthalenamine, which undergoes nitration followed by reduction to yield the desired intermediate. This intermediate is then subjected to bromination and methoxylation to produce this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. Further research and development are needed to scale up the production process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Rivularin D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and methoxylated derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of Rivularin D1 involves the activation of caspases-8 and -3, leading to the cleavage of poly (ADP-ribose) polymerase. This process is associated with the down-regulation of myeloid cell leukemia-1, B-cell lymphoma 2, and B-cell lymphoma-extra large, which are proteins involved in cell survival . These molecular targets and pathways contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Rivularin D1 can be compared with other brominated indole alkaloids, such as:

Uniqueness

This compound stands out due to its specific bromination pattern and methoxylation, which confer unique biological activities. Its cytotoxicity towards lung cancer cells is particularly notable, making it a promising candidate for further research and development .

Properties

CAS No.

81387-84-0

Molecular Formula

C17H11Br3N2O

Molecular Weight

499.0 g/mol

IUPAC Name

3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3

InChI Key

HEYVTLDTOFVUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br

Origin of Product

United States

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